molecular formula C8H14O3 B1471178 2-(2-Methoxyethyl)-2-methylbut-3-enoic acid CAS No. 1596663-95-4

2-(2-Methoxyethyl)-2-methylbut-3-enoic acid

Cat. No.: B1471178
CAS No.: 1596663-95-4
M. Wt: 158.19 g/mol
InChI Key: NCVXDUBYZGLKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Methoxyethoxy)acetic Acid” is a urinary metabolite of Diglyme that is a reproductive toxin. It can be used as a biomarker of exposure for jet fuel JP-8 workers . It is a colorless to pale yellow liquid .


Molecular Structure Analysis

The molecular formula of “2-(2-Methoxyethoxy)acetic acid” is CH3OCH2CH2OCH2CO2H . Its molecular weight is 134.13 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methoxyethoxy)acetic acid” are as follows: it is a colorless to pale yellow liquid. Its refractive index is 1.436 (lit.), boiling point is 245-250 °C (lit.), and density is 1.18 g/mL at 25 °C (lit.) .

Scientific Research Applications

Isolation and Analysis from Medicinal Plants

2-(2-Methoxyethyl)-2-methylbut-3-enoic acid and its derivatives have been identified in medicinal plants, indicating their potential importance in traditional medicine systems. For instance, flavonoids structurally related to this compound were isolated from the leaves and stems of Dodonaea polyandra, a medicinal plant used by the Northern Kaanju people. The isolated compounds, which are part of traditional medicinal practices, have shown anti-inflammatory activities (Simpson et al., 2011).

Natural Compound Isolation and Bioactivity

The compound and its related structures have been extracted from various natural sources, such as mangrove fungi, indicating a wide ecological presence and potential bioactivity. A study reported the isolation of an isoprenyl phenyl ether, closely related to this compound, from mangrove fungus. This compound exhibited notable antibacterial, antifungal activities, and cytotoxicity against the hepG2 cell line, highlighting its potential in pharmacological research (Shao et al., 2007).

Synthetic Chemistry and Drug Intermediate Synthesis

This compound related compounds have been synthesized and studied for their potential as intermediates in drug synthesis. For example, the enantioselective hydrogenation of a structurally related compound was explored for synthesizing Aliskiren, a renin inhibitor with significant pharmacological importance (Andrushko et al., 2008).

Enzymatic Kinetic Studies

The compound has been used in enzymatic kinetic studies, particularly in the context of enzymatic kinetic resolution based on esterification. This indicates its role in understanding enzyme-substrate interactions and developing enzymatic methods for producing optically active compounds, crucial in pharmaceutical synthesis (Ostaszewski, 2017).

Mechanism of Action

The 2’-O-methoxyethyl (2’-MOE) ribose chemistry is a widely used oligonucleotide modification which, in combination with a phosphorothioate (PS) backbone, has been successfully employed in many clinically approved oligonucleotide drugs .

Safety and Hazards

“2-(2-Methoxyethoxy)acetic Acid” is a reproductive toxin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs .

Future Directions

The field of oligonucleotide therapeutics, which includes antisense oligonucleotides, small interfering RNAs, and aptamers, show promising clinical outcomes for disease indications such as Duchenne muscular dystrophy, familial amyloid neuropathies, and macular degeneration .

Biochemical Analysis

Biochemical Properties

2-(2-Methoxyethyl)-2-methylbut-3-enoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetyl-CoA synthetase 2 (ACSS2), which catalyzes the conversion of acetate to acetyl-CoA . This interaction is crucial for the regulation of acetylation processes, including histone and transcription factor acetylation, which are vital for gene expression and cellular metabolism.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the oxidative burst in plant cells by interacting with NADPH oxidase, leading to the production of reactive oxygen species (ROS) as part of the plant’s defense response . This interaction highlights its role in cellular signaling and defense mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with RNA molecules through complementary base pairing, which can modulate protein production by affecting RNA stability and translation . This mechanism is essential for understanding its potential therapeutic applications in regulating gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s interaction with enzymes like acetyl-CoA synthetase 2 (ACSS2) can lead to changes in acetylation processes over time, affecting gene expression and cellular metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that higher doses can lead to toxic or adverse effects, while lower doses may have therapeutic benefits. For example, studies on antisense oligonucleotides containing 2-(2-Methoxyethyl) modifications have demonstrated dose-dependent effects on gene expression and protein production in animal models . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to participate in the biosynthesis of acetyl-CoA, a key intermediate in the tricarboxylic acid cycle and oxidative phosphorylation . This involvement in metabolic pathways highlights its potential role in energy metabolism and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the 2-methoxyethyl group improves the cellular uptake of the compound, facilitating its distribution within cells . This property is crucial for understanding its bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the mitochondria, where it participates in the biosynthesis of acetyl-CoA . This localization is essential for its role in energy metabolism and regulation of acetylation processes. Additionally, its interaction with NADPH oxidase on the plasma membrane highlights its involvement in cellular signaling and defense mechanisms .

Properties

IUPAC Name

2-(2-methoxyethyl)-2-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-8(2,7(9)10)5-6-11-3/h4H,1,5-6H2,2-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVXDUBYZGLKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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